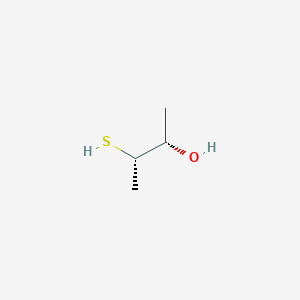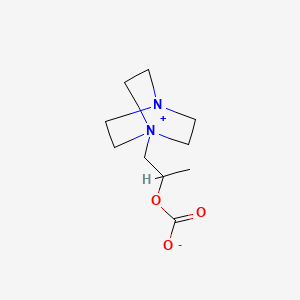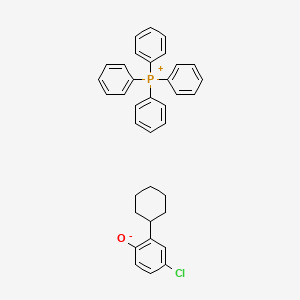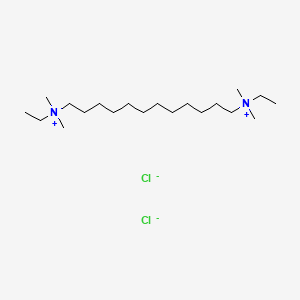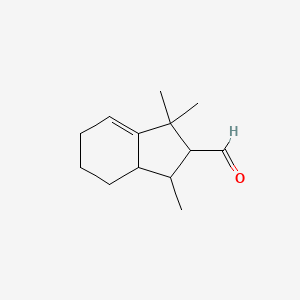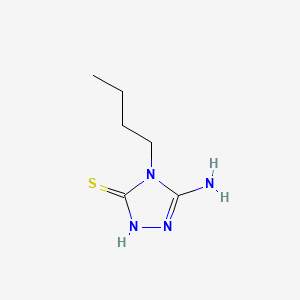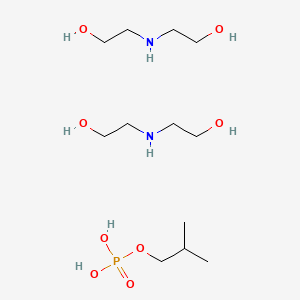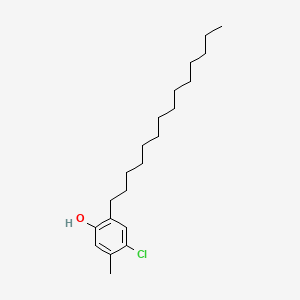
4-Chloro-6-tetradecyl-m-cresol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-tetradecyl-m-cresol is an organic compound with the chemical formula C21H35ClO. It is a chlorinated phenol derivative, known for its antimicrobial properties. This compound is used in various applications, including as a preservative and disinfectant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-tetradecyl-m-cresol typically involves the chlorination of 6-tetradecyl-m-cresol. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sodium hypochlorite. The reaction conditions include maintaining a controlled temperature and pH to ensure selective chlorination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. The raw materials are mixed in reactors, and the reaction is monitored to achieve the desired yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-tetradecyl-m-cresol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of various substituted phenols.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-tetradecyl-m-cresol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to microbial inhibition and as a preservative in biological samples.
Medicine: Investigated for its potential use in antimicrobial formulations and as a disinfectant in medical settings.
Industry: Utilized in the formulation of disinfectants, preservatives, and antiseptics.
Wirkmechanismus
The antimicrobial action of 4-Chloro-6-tetradecyl-m-cresol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. This mechanism is effective against a wide range of bacteria and fungi.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-methylphenol: Known for its disinfectant properties and used in similar applications.
Chloroxylenol: Another chlorinated phenol with broad-spectrum antimicrobial activity.
Uniqueness
4-Chloro-6-tetradecyl-m-cresol is unique due to its long alkyl chain, which enhances its lipophilicity and membrane-disrupting capabilities. This structural feature makes it more effective in certain applications compared to its shorter-chain analogs.
Eigenschaften
CAS-Nummer |
31522-07-3 |
|---|---|
Molekularformel |
C21H35ClO |
Molekulargewicht |
339.0 g/mol |
IUPAC-Name |
4-chloro-5-methyl-2-tetradecylphenol |
InChI |
InChI=1S/C21H35ClO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-17-20(22)18(2)16-21(19)23/h16-17,23H,3-15H2,1-2H3 |
InChI-Schlüssel |
CUNQNPBLNXQQNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC1=C(C=C(C(=C1)Cl)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


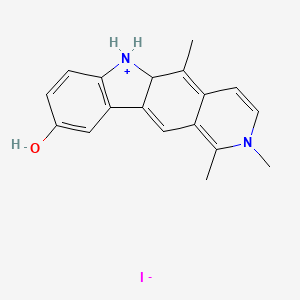
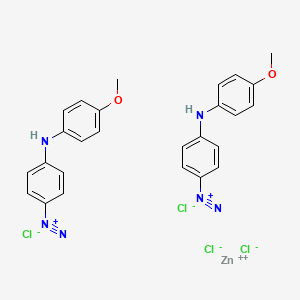
![Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene]](/img/structure/B15179221.png)
![4-[(2,6-Dibromo-4-nitrophenyl)azo]-N,N-diethyl-M-toluidine](/img/structure/B15179222.png)
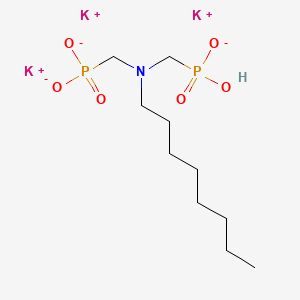
![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)](/img/structure/B15179233.png)
